

Physical and chemical properties of Denudatine

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Compound of Interest		
Compound Name:	Denudatine	
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Denudatine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Denudatine**, a diterpenoid alkaloid with recognized antiarrhythmic properties. This document details its structural and physicochemical characteristics, outlines experimental protocols for its isolation and analysis, and explores its likely mechanism of action based on current research.

Physicochemical and Structural Properties of Denudatine

Denudatine is a complex C20-diterpenoid alkaloid isolated from plants of the Aconitum genus. Its intricate polycyclic structure is the basis for its biological activity. The key physical and chemical properties of **Denudatine** are summarized in the table below.



Property	Data	Reference(s)
Molecular Formula	C22H33NO2	[1][2][3]
Molecular Weight	343.51 g/mol	[2][3]
CAS Number	26166-37-0	[1][2][3]
Appearance	Crystalline solid / Solid powder	[1][2]
Solubility	Soluble in Chloroform and DMSO	[1]
Purity	≥95%	[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[3]
Storage (in Solvent)	-80°C for 6 months; -20°C for 1 month	[3]
Stability	≥ 4 years	[1]
Elemental Analysis	C: 76.92%, H: 9.68%, N: 4.08%, O: 9.31%	[2]
IUPAC Name	(3R,6aS,6bS,7S,8R,10R,10aS, 11R,11aR,13R)-1- ethyldodecahydro-3-methyl-9- methylene-8,10a-ethano- 11,3,6a-ethanylylidene-8H- indeno[2,1-b]azocine-7,10-diol	[1]
InChI Key	OVXLNQAYPUEDSI- ZAWREGRRSA-N	[1][2]
SMILES	O[C@@H]1[C@@]2([H]) INVALID-LINK (CCC[C@]35C)INVALID- LINK([H]) [C@H]4[C@]2(CC[C@@H]1C 6=C)[C@@H]6O	[1]



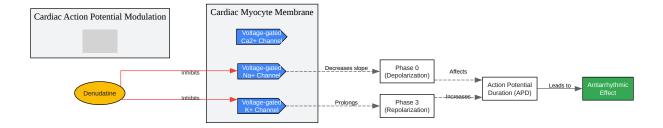
Biological Activity and Mechanism of Action

Denudatine has been identified as an alkaloid with antiarrhythmic activity. While direct electrophysiological studies on **Denudatine** are limited, the mechanism of action for related diterpenoid alkaloids from Aconitum species involves the modulation of cardiac ion channels. These compounds are known to interact with voltage-gated sodium, potassium, and calcium channels, which are critical for the generation and propagation of the cardiac action potential.

The antiarrhythmic effects of many diterpenoid alkaloids are attributed to their ability to block fast sodium channels, which slows the depolarization phase (Phase 0) of the action potential. Some related alkaloids also affect potassium channels, such as the hERG channel, which can prolong the repolarization phase (Phase 3). This prolongation of the action potential duration and the effective refractory period can help to prevent re-entrant arrhythmias.

Proposed Signaling Pathway for Antiarrhythmic Action

The following diagram illustrates the likely mechanism by which **Denudatine** exerts its antiarrhythmic effects, based on the known actions of related diterpenoid alkaloids on cardiac ion channels and the resulting modulation of the cardiac action potential.



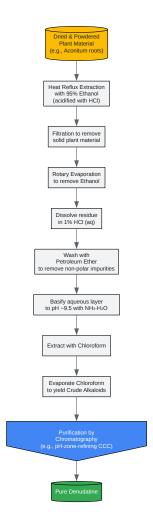
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Proposed mechanism of **Denudatine**'s antiarrhythmic action.

Experimental Protocols Isolation of Denudatine from Plant Material

The following is a general protocol for the acid-base extraction of diterpenoid alkaloids like **Denudatine** from Aconitum species.





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Workflow for the isolation of **Denudatine**.

Methodology:

- Extraction: The powdered plant material is subjected to heat reflux extraction with 95% ethanol, typically acidified with a small amount of HCl to facilitate alkaloid salt formation.
- Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is removed under reduced pressure using a rotary evaporator.
- · Acid-Base Extraction:
 - The dried residue is redissolved in an acidic aqueous solution (e.g., 1% HCl).



- This solution is washed with a non-polar solvent like petroleum ether to remove lipids and other non-polar impurities.
- The aqueous layer is then basified to a pH of approximately 9.5 with ammonia water to deprotonate the alkaloid salts, rendering them soluble in organic solvents.
- The free-base alkaloids are then extracted into an organic solvent such as chloroform.
- Purification: The crude alkaloid extract obtained after evaporating the chloroform is further purified using chromatographic techniques. pH-zone-refining counter-current chromatography (CCC) is an effective method for separating diterpenoid alkaloids.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of complex natural products like **Denudatine**.

General Protocol for ¹H and ¹³C NMR Analysis:

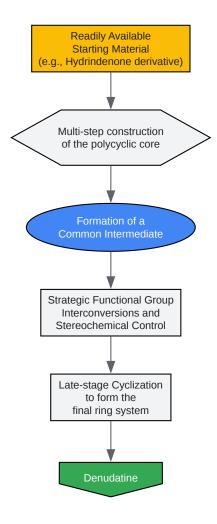
- Sample Preparation:
 - Dissolve 5-25 mg of purified **Denudatine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - The solution should be filtered through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
- Data Acquisition:
 - Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Standard pulse programs are used for 1D spectra.
 - For complete structural assignment, a suite of 2D NMR experiments is necessary, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).



Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the
 2D spectra are analyzed to determine the complete chemical structure and stereochemistry of the molecule.

Total Synthesis of Denudatine

The total synthesis of **Denudatine** and its analogs is a significant challenge in organic chemistry due to its complex, cage-like structure. Synthetic strategies often involve the construction of a common intermediate that can be elaborated to various diterpenoid alkaloids.



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Logical workflow for the total synthesis of **Denudatine**.

The synthesis of **Denudatine** is a multi-step process that showcases advanced organic chemistry transformations. A unified strategy often allows for the synthesis of not only



Denudatine but also other related C₂₀, C₁₉, and C₁₈ diterpenoid alkaloids from a common precursor.

Conclusion

Denudatine remains a molecule of significant interest to researchers in natural product chemistry, medicinal chemistry, and pharmacology. Its complex structure and potent antiarrhythmic activity make it a valuable lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and the experimental approaches used in its study. Further research into its specific interactions with cardiac ion channels will be crucial for fully elucidating its mechanism of action and therapeutic potential.

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